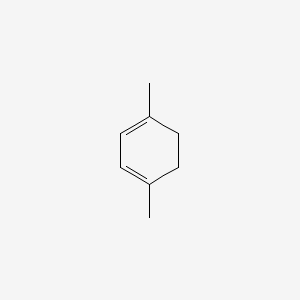

1,3-Cyclohexadiene, 1,4-dimethyl-

Description

Contextual Significance within Cyclic Diene Systems

Cyclic dienes are a cornerstone of organic synthesis, primarily due to their participation in pericyclic reactions, most notably the Diels-Alder reaction. libretexts.orgyoutube.com The conformation of the diene is crucial for this reaction, requiring a s-cis conformation where the double bonds are on the same side of the single bond connecting them. acs.org 1,3-Cyclohexadiene (B119728) is locked in this reactive s-cis conformation, making it a highly reactive diene. youtube.com The introduction of methyl groups, as in 1,3-Cyclohexadiene, 1,4-dimethyl-, adds another layer of complexity, influencing the regioselectivity and stereoselectivity of its reactions. The electronic and steric effects of these substituents play a critical role in directing the approach of dienophiles and other reactants. acs.org

Historical Trajectories of Research into Substituted Cyclohexadienes

The study of cyclohexadienes dates back to the early days of organic chemistry, with the elucidation of their structure and reactivity being a significant milestone. The groundbreaking work of Otto Diels and Kurt Alder in 1928 on the cycloaddition reaction that now bears their names revolutionized the synthesis of six-membered rings and solidified the importance of conjugated dienes. libretexts.org Early research on substituted cyclohexadienes focused on their synthesis, often through elimination reactions of substituted cyclohexanes or through rearrangement of other cyclic systems. nih.gov Over the decades, the focus has shifted towards understanding the subtle effects of substituents on reaction outcomes and harnessing this knowledge for the stereoselective synthesis of complex natural products and other target molecules. researchgate.netacs.org The development of new synthetic methodologies, including organometallic catalysis, has further expanded the toolbox for preparing and utilizing substituted cyclohexadienes. organic-chemistry.orgacs.org

Overarching Research Themes and Perspectives for 1,3-Cyclohexadiene, 1,4-dimethyl-

Research involving 1,3-Cyclohexadiene, 1,4-dimethyl- and related substituted dienes can be broadly categorized into several key themes:

Synthesis and Methodology: The development of efficient and selective methods for the synthesis of substituted cyclohexadienes remains an active area of research. An efficient synthesis of 1,3-Cyclohexadiene, 1,4-dimethyl- has been reported, highlighting the ongoing efforts to access these valuable building blocks. acs.org

Diels-Alder Reactions: The Diels-Alder reaction is a central theme in the study of 1,3-Cyclohexadiene, 1,4-dimethyl-. Research in this area explores the influence of the methyl substituents on the rate, regioselectivity, and stereoselectivity of the cycloaddition with various dienophiles. acs.orgnih.gov Theoretical studies often complement experimental work to provide a deeper understanding of the transition state geometries and the factors governing the reaction outcomes. acs.org

Photochemical Reactions: The photochemistry of conjugated dienes is another significant research area. Upon absorption of ultraviolet light, 1,3-cyclohexadienes can undergo electrocyclic ring-opening reactions to form the corresponding hexatrienes. nih.gov The study of the photochemical behavior of 1,3-Cyclohexadiene, 1,4-dimethyl- can provide insights into the influence of substituents on these pericyclic reactions, which are governed by the Woodward-Hoffmann rules.

Spectroscopic and Structural Analysis: Detailed spectroscopic characterization is fundamental to understanding the structure and bonding in molecules like 1,3-Cyclohexadiene, 1,4-dimethyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial data for confirming the structure and purity of the compound.

Table 2: Spectroscopic Data for 1,3-Cyclohexadiene, 1,4-dimethyl-

| Spectroscopic Technique | Key Data Points |

|---|---|

| ¹H NMR | Data not available in detail in the searched literature. |

| ¹³C NMR | Spectral data available in databases, but specific peak assignments are not detailed in the provided search results. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, showing characteristic C-H and C=C stretching and bending frequencies. |

| Mass Spectrometry (MS) | GC-MS data is available, with the molecular ion peak and fragmentation pattern providing information about the compound's structure and stability. |

Structure

3D Structure

Properties

CAS No. |

26120-52-5 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

1,4-dimethylcyclohexa-1,3-diene |

InChI |

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,5H,4,6H2,1-2H3 |

InChI Key |

WTCPAFWUNFLPEW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(CC1)C |

Canonical SMILES |

CC1=CC=C(CC1)C |

Other CAS No. |

26120-52-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Cyclohexadiene, 1,4 Dimethyl and Its Functionalized Analogues

Dehydrohalogenation Protocols for Cyclohexadiene Synthesis

Dehydrohalogenation is a fundamental elimination reaction used to synthesize alkenes and, in this context, cyclohexadienes. wikipedia.org This process involves the removal of a hydrogen halide from a substrate, typically an alkyl halide, when treated with a strong base. wikipedia.orgsaskoer.ca The reaction generally follows an E2 (bimolecular elimination) mechanism, especially when a strong, non-bulky base is used. saskoer.cayoutube.comyoutube.com

In the synthesis of substituted cyclohexadienes, the choice of base and the structure of the starting halocyclohexane are crucial for controlling the regioselectivity of the resulting double bonds. For instance, the reaction of a substituted cyclohexyl halide with a strong base like potassium hydroxide (B78521) in an alcoholic solvent can lead to the formation of a cyclohexadiene. wikipedia.org The orientation of the eliminating groups (hydrogen and halogen) must be anti-periplanar for the E2 reaction to proceed efficiently. youtube.com

While direct dehydrohalogenation to form 1,4-dimethyl-1,3-cyclohexadiene is not extensively detailed in the provided search results, the general principles of dehydrohalogenation are well-established for creating double bonds in cyclic systems. wikipedia.orgsaskoer.cayoutube.comyoutube.comunacademy.com The reaction can sometimes compete with nucleophilic substitution (SN2) reactions, although the use of a strong, hindered base can favor elimination. wikipedia.org

Reductive Synthesis Approaches (e.g., Birch Reduction Derivatives)

The Birch reduction is a powerful and widely used method for the partial reduction of aromatic rings to produce 1,4-cyclohexadienes. numberanalytics.commasterorganicchemistry.comacs.org This reaction involves dissolving an alkali metal, such as lithium or sodium, in liquid ammonia (B1221849) with an alcohol present. numberanalytics.commasterorganicchemistry.com The process begins with the formation of a solvated electron, which reduces the aromatic ring to a radical anion. numberanalytics.com This is followed by protonation by the alcohol and further reduction and protonation to yield the 1,4-cyclohexadiene (B1204751) product. numberanalytics.commasterorganicchemistry.comacs.org

A significant development in this area is the one-pot synthesis of 1,3-cyclohexadienes from benzoic acids in the presence of carbonyl compounds. d-nb.inforesearchgate.net This modified Birch reduction allows for the formation of 1,3-isomers, which are not typically accessible through the classical Birch reduction. d-nb.info In this method, the intermediate enolate formed during the reduction of benzoic acids reacts with aryl aldehydes and ketones at the γ-position, leading to the formation of 1,3-cyclohexadienes in moderate to high yields. d-nb.inforesearchgate.net This approach is applicable to various benzoic acids and carbonyl compounds, providing a versatile route to functionalized 1,3-cyclohexadienes. d-nb.info

For instance, the reaction of p-toluic acid with acetone (B3395972) via this modified Birch reduction can yield a 1,3-cyclohexadiene (B119728) derivative. d-nb.info This demonstrates the potential for synthesizing specifically substituted cyclohexadienes, including those with methyl groups, by carefully selecting the starting aromatic acid and carbonyl compound.

Catalytic and Biomass-Derived Routes for Cyclohexadiene Production

Catalytic dehydrogenation and oxidative dehydrogenation (ODH) of cyclic hydrocarbons present another important avenue for synthesizing cyclohexadienes. nih.govrsc.orgresearchgate.net These methods are often more energy-efficient and can be performed at lower temperatures compared to non-oxidative dehydrogenation. rsc.org

Recent research has focused on the use of various catalysts for the selective dehydrogenation of cyclohexene (B86901) and cyclohexane (B81311) to produce cyclohexadiene and benzene (B151609). nih.govrsc.orgaip.org For example, titania-supported palladium (Pd) and platinum-palladium (Pt-Pd) catalysts have shown promise in the low-temperature oxidative dehydrogenation of cyclohexene, producing cyclohexadiene as a valuable co-product alongside benzene. nih.gov Similarly, subnanometer copper clusters supported on materials like titania and silica (B1680970) have been investigated for the ODH of cyclohexene, with some systems showing significant selectivity towards cyclohexadiene production. aip.org The selectivity can be tuned by the cluster size and the support material. aip.org

Furthermore, there is growing interest in producing cyclohexadienes from renewable biomass sources. rsc.orgresearchgate.net One approach involves the metathesis of plant oils, such as soybean oil, to produce 1,4-cyclohexadiene. researchgate.net This 1,4-isomer can then be isomerized to the more conjugated 1,3-cyclohexadiene using a suitable catalyst, such as RuHCl(CO)(PPh₃)₃. researchgate.net This two-step process offers a sustainable route to 1,3-cyclohexadiene from a renewable feedstock. researchgate.net

Strategies for Derivatization from Precursor Molecules

The synthesis of 1,4-dimethyl-1,3-cyclohexadiene and its functionalized analogs can also be achieved by derivatizing various precursor molecules. The Diels-Alder reaction is a powerful tool for constructing the cyclohexadiene ring system. organic-chemistry.orgnih.gov This cycloaddition reaction between a conjugated diene and a dienophile can be used to create a wide range of substituted cyclohexenes, which can then be further modified to yield cyclohexadienes. organic-chemistry.orgnih.gov For example, cobalt-catalyzed Diels-Alder reactions of alkynyl boronic esters with dienes can produce cycloadducts with high regioselectivity. organic-chemistry.org

Another strategy involves the derivatization of existing cyclohexadiene structures. For instance, silylated cyclohexadienes have been developed as environmentally benign substitutes for organotin hydrides in radical reactions. acs.org These reagents can be prepared from the corresponding cyclohexadienes and used in a variety of transformations, including reductions and cyclizations. acs.org

Reaction Pathways and Mechanistic Investigations of 1,3 Cyclohexadiene, 1,4 Dimethyl

Cycloaddition Chemistry: [4+2] and [2+2] Processes

The conjugated diene system of 1,4-dimethyl-1,3-cyclohexadiene is primed for cycloaddition reactions, where it can participate as the 4π-electron component. These reactions, which form new six-membered rings, are powerful tools in chemical synthesis for building molecular complexity. wikipedia.org The presence and position of the two methyl groups on the diene scaffold introduce important considerations of selectivity.

Intermolecular Diels-Alder Cycloadditions: Regioselectivity and Stereochemical Control

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming cyclohexene (B86901) derivatives. wikipedia.org The reaction of 1,4-dimethyl-1,3-cyclohexadiene is governed by specific electronic and steric principles that dictate the outcome.

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regioselectivity—the orientation of the addition—arises. masterorganicchemistry.com The outcome is not random but is controlled by the electronic properties of the substituents on both reactants. youtube.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction and determine the orientation of the adduct. youtube.commasterorganicchemistry.com The methyl groups on 1,4-dimethyl-1,3-cyclohexadiene are electron-donating, enriching the diene's electron density. The regioselectivity can be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemtube3d.com The reaction proceeds through a transition state that favors the overlap of the largest lobes of these frontier orbitals, generally leading to the formation of "ortho" (1,2-substituted) and "para" (1,4-substituted) products, while "meta" (1,3-substituted) products are typically minor. masterorganicchemistry.com

| Reactants | Potential Products (Regioisomers) | Major Product Rationale |

|---|---|---|

| 1,4-Dimethyl-1,3-cyclohexadiene + Acrylonitrile (dienophile with an electron-withdrawing -CN group) | "Ortho" adduct vs. "Meta" adduct | The reaction favors the "ortho" and "para" isomers due to favorable electronic alignment in the transition state. The precise ratio depends on the subtle interplay between electronic and steric effects of the methyl groups. masterorganicchemistry.comchemtube3d.com |

Stereochemical Control: Diels-Alder reactions are renowned for their high degree of stereospecificity, where the stereochemistry of the reactants is faithfully translated into the product. libretexts.orglibretexts.org Substituents that are cis on the dienophile remain cis in the cycloadduct, and trans substituents remain trans. masterorganicchemistry.com When a cyclic diene like 1,4-dimethyl-1,3-cyclohexadiene is used, a bicyclic system is formed, introducing the possibility of endo and exo diastereomers. The endo product is often the major isomer formed, a preference attributed to favorable secondary orbital interactions between the developing π-system of the product and the substituents on the dienophile. libretexts.orglibretexts.org

Intramolecular Cycloadditions and Cascade Reactions

The 1,4-dimethyl-1,3-cyclohexadiene motif can be incorporated into a larger molecule that also contains a dienophile, setting the stage for an intramolecular Diels-Alder reaction. In such reactions, the conformational stability of the tether connecting the diene and dienophile plays a crucial role in determining the feasibility and stereochemical outcome of the cyclization. wikipedia.org

Surface-Mediated Cycloaddition Phenomena (e.g., on Si(001) Surfaces)

The reactivity of 1,3-cyclohexadienes can be significantly altered when mediated by a surface. Studies on the reaction of 1,3-cyclohexadiene (B119728) on the silicon(001) surface have shown that both [4+2] Diels-Alder and [2+2] cycloadditions are possible pathways. knu.ac.kracs.org

Research indicates that these surface reactions are kinetically controlled, meaning the product distribution is determined by the activation barriers of the competing pathways rather than the thermodynamic stability of the final products. knu.ac.kracs.org A high energy barrier prevents the interconversion of the [4+2] and [2+2] adducts on the surface. knu.ac.kr The unique electronic structure and the slight buckling motion of the silicon dimers on the Si(001) surface are thought to facilitate the otherwise less common [2+2] cycloaddition pathway. knu.ac.kracs.org While this research was conducted on the parent 1,3-cyclohexadiene, it is expected that 1,4-dimethyl-1,3-cyclohexadiene would exhibit similar reactivity, with the methyl groups potentially influencing the ratio of [4+2] to [2+2] products due to steric hindrance.

Electrocyclic Transformations

Electrocyclic reactions are intramolecular, pericyclic processes involving the conversion of a conjugated polyene to a cyclic compound with one fewer π-bond, or the reverse ring-opening reaction. libretexts.org These reactions are characterized by their high stereospecificity, which is dictated by the symmetry of the frontier molecular orbitals and whether the reaction is induced by heat (thermal) or light (photochemical).

Photoinduced Ring-Opening Dynamics and Nonadiabatic Pathways

The photochemical ring-opening of 1,3-cyclohexadiene (CHD) to form 1,3,5-hexatriene (B1211904) (HT) is a classic example of an electrocyclic reaction, notable for its role in the biosynthesis of vitamin D. kyoto-u.ac.jpnih.gov The reaction of 1,4-dimethyl-1,3-cyclohexadiene is expected to follow the same fundamental principles.

Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. jove.com The subsequent ring-opening is an ultrafast process, occurring on the femtosecond timescale, and proceeds with conrotatory motion of the terminal carbons, as predicted by the Woodward-Hoffmann rules for a 6π-electron photochemical reaction. kyoto-u.ac.jprsc.org The reaction is not a simple transition on a single potential energy surface. Instead, it involves nonadiabatic pathways, where the molecule must transition between different electronic states. kyoto-u.ac.jp The initially populated excited state (S₁) is not directly correlated with the ground state of the hexatriene product. kyoto-u.ac.jp Recent advanced spectroscopic and computational studies suggest that the system moves through a conical intersection—a point where two potential energy surfaces touch—to efficiently return to the ground state of the ring-opened product. ic.ac.uk Some models propose that a higher-lying doubly excited state plays the crucial role in driving the reaction toward the product. kyoto-u.ac.jpacs.org

Thermal Electrocyclic Rearrangements and Stereochemical Outcomes

Under thermal conditions (heating), electrocyclic reactions of 6π-electron systems follow a different stereochemical course than their photochemical counterparts. According to the Woodward-Hoffmann rules, the thermal ring-closing of a conjugated triene to a cyclohexadiene, or the reverse ring-opening, occurs via a disrotatory motion of the termini. jove.comlibretexts.org

The equilibrium between the open-chain triene and the cyclic diene generally favors the six-membered ring. libretexts.org The stereochemistry of the reaction is strictly controlled. For example, the thermal cyclization of (2E,4Z,6E)-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene through a disrotatory closure. libretexts.orgpressbooks.pub Conversely, the thermal ring-opening of a substituted cyclohexadiene like 1,4-dimethyl-1,3-cyclohexadiene would also proceed via a disrotatory mechanism, dictating the specific E/Z geometry of the double bonds in the resulting substituted hexatriene product. libretexts.org

| Number of π Electron Pairs | Reaction Condition | Mode of Ring Closure/Opening |

|---|---|---|

| Odd (e.g., 3 pairs in hexatriene/cyclohexadiene) | Thermal (Δ) | Disrotatory |

| Odd (e.g., 3 pairs in hexatriene/cyclohexadiene) | Photochemical (hν) | Conrotatory |

These predictable stereochemical outcomes make electrocyclic reactions powerful tools in stereocontrolled synthesis. edu.krd

Oxidative and Reductive Transformations

The ozonolysis of 1,4-dimethyl-1,3-cyclohexadiene in a participating solvent such as methanol (B129727) provides a clear example of a stepwise reaction, where the two double bonds are cleaved sequentially. researchgate.netscribd.com This contrasts with the ozonolysis of some non-conjugated dienes where simultaneous mono- and diozonolysis can occur. researchgate.netscribd.com The canonical Criegee mechanism for ozonolysis involves the 1,3-dipolar cycloaddition of ozone to an alkene to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org However, studies on related cyclohexadienes have shown potential deviations from this pathway. msu.edu

In the case of 1,4-dimethyl-1,3-cyclohexadiene (also known as γ-terpinene, a common monoterpene), its ozonolysis in methanol at low temperatures (-75°C) initially leads to the formation of two monoozonolysis products. researchgate.netscribd.comrsc.org Further ozonolysis of these intermediates results in diozonolysis products, which exist as cyclic peroxides. researchgate.netscribd.comrsc.org

The stepwise nature of the ozonolysis of 1,4-dimethyl-1,3-cyclohexadiene in methanol allows for the isolation and characterization of the intermediate products. The initial attack of ozone can occur at either of the two double bonds, leading to a mixture of monoozonolysis products. Subsequent ozonolysis of these unsaturated intermediates yields the final diozonolysis products. The reaction of the intermediate carbonyl oxides with the methanol solvent leads to the formation of hydroperoxy hemiacetals, which are key intermediates in this process. msu.edu

| Reaction Stage | Product Type | Identified Compounds | Reference |

|---|---|---|---|

| Monoozonolysis | Unsaturated Carbonyls and Hydroperoxides | Mixture of monoozonolysis products | researchgate.netscribd.com |

| Diozonolysis | Cyclic Peroxides | Corresponding cyclic peroxide diozonolysis products | researchgate.netscribd.com |

The electrochemical functionalization of alkenes and dienes represents a green and sustainable synthetic methodology, often proceeding under mild conditions without the need for chemical oxidants or reductants. researchgate.net Electrochemical methods can be employed for both carboxylation, incorporating CO2, and difunctionalization, where two new functional groups are added across a double bond.

While the electrochemical difunctionalization of alkenes is a growing field of research, specific studies on the electrochemical carboxylation and difunctionalization of 1,4-dimethyl-1,3-cyclohexadiene are not extensively documented in the current literature. However, research on related cyclic dienes provides insight into potential reaction pathways. For instance, the anodic oxidation of 1,3-cyclohexadiene in methanolic sodium methoxide (B1231860) has been shown to yield 3,4- and 3,6-dimethoxycyclohexene. rsc.org This suggests that electrochemical oxidation of 1,4-dimethyl-1,3-cyclohexadiene could potentially lead to analogous methoxylated products.

The general mechanism for anodic oxidation of a diene involves the removal of an electron to form a radical cation, which can then be attacked by a nucleophile present in the reaction medium. Subsequent oxidation and reaction with another nucleophile can lead to difunctionalized products. In the context of carboxylation, CO2 can act as the electrophile to trap an electrochemically generated anionic intermediate. The lack of specific research on 1,4-dimethyl-1,3-cyclohexadiene in this area highlights an opportunity for future investigation.

The aromatization of 1,4-dimethyl-1,3-cyclohexadiene to form p-cymene (B1678584) is a thermodynamically favorable process, driven by the significant gain in resonance stabilization energy associated with the formation of the aromatic ring. This transformation is a dehydrogenation reaction, which can be achieved under various conditions, including catalytically or even without a catalyst at elevated temperatures with an oxidant like air. researchgate.netrsc.org

The compound γ-terpinene, an isomer of 1,4-dimethyl-1,3-cyclohexadiene, is well-known to readily undergo aromatization to p-cymene. researchgate.netresearchgate.net This process can even occur during storage in the presence of air. researchgate.net The thermodynamic driving force for this reaction is substantial. For the related dehydrogenation of cyclohexene to benzene (B151609), the change in Gibbs free energy (ΔG) is negative, indicating a spontaneous process. chadsprep.com A similar thermodynamic favorability is expected for the conversion of a dimethylcyclohexadiene to the corresponding cymene.

The process can be facilitated by various catalysts, including those based on transition metals, or can proceed thermally. The reaction involves the removal of two molecules of hydrogen. The stability of the resulting aromatic system is the key factor that makes this transformation a common pathway for substituted cyclohexadienes.

Transition Metal-Catalyzed Organic Reactions

Transition metal-catalyzed C-H insertion reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the direct functionalization of otherwise inert C-H bonds. acs.org Chiral rhodium(II) carboxylates are particularly effective catalysts for asymmetric C-H insertion reactions of carbenes generated from diazo compounds. organic-chemistry.orgnih.gov

While there is a lack of specific literature detailing the asymmetric C-H insertion reactions on 1,4-dimethyl-1,3-cyclohexadiene, the principles of these reactions are well-established for other cyclic olefins and alkanes. organic-chemistry.orgnih.gov These reactions typically involve the formation of a metal-carbene intermediate from a diazo compound and a transition metal catalyst. This highly reactive species can then insert into a C-H bond, creating a new C-C bond with a high degree of stereocontrol when a chiral catalyst is employed.

For a substrate like 1,4-dimethyl-1,3-cyclohexadiene, there are several allylic C-H bonds that could potentially undergo insertion. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the catalyst and the specific diazo compound used. The development of a catalytic system for the asymmetric C-H insertion into 1,4-dimethyl-1,3-cyclohexadiene would provide a direct route to chiral, functionalized cyclohexene derivatives.

The palladium-catalyzed enantioselective carboamination of dienes is a highly efficient method for the synthesis of chiral allylic amines, which are important structural motifs in many biologically active compounds. researchgate.net Recent studies have demonstrated the highly enantio- and regioselective three-component carboamination of the parent 1,3-cyclohexadiene, reacting with aryl iodides and anilines. researchgate.netdicp.ac.cn

This methodology, while not yet reported specifically for 1,4-dimethyl-1,3-cyclohexadiene, is highly relevant. The reaction proceeds under mild conditions and shows excellent functional group tolerance. researchgate.net A chiral palladium catalyst, often in conjunction with a specifically designed chiral ligand, facilitates the formation of a new C-C and a new C-N bond across the diene system with high stereocontrol. researchgate.netdicp.ac.cn

In these reactions, both 1,2- and 1,4-addition products can be formed. The regioselectivity is often controlled by the choice of ligand and reaction conditions. For the reaction of 1,3-cyclohexadiene, high enantioselectivities have been achieved for the 1,4-addition products. researchgate.net The proposed mechanism involves the formation of a π-allyl palladium intermediate, which is then attacked by the amine nucleophile. Given the success with the parent diene, it is anticipated that this methodology could be extended to substituted dienes like 1,4-dimethyl-1,3-cyclohexadiene to produce a range of valuable chiral cyclohexenylamines.

| Aryl Iodide | Amine | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Aniline (B41778) | Ming-Phos | - | - | researchgate.net |

| - | - | M4 | High | High | dicp.ac.cn |

Note: Specific yield and ee values vary with the specific substrates and reaction conditions as detailed in the cited literature.

Catalytic Hydrogenation and Hydrosilylation Studies

The catalytic hydrogenation of 1,3-cyclohexadiene, 1,4-dimethyl- is a reduction reaction that involves the addition of hydrogen across the double bonds in the presence of a metal catalyst. This process is a cornerstone of organic synthesis, allowing for the controlled saturation of unsaturated cyclic systems. The reaction generally proceeds via syn-addition of hydrogen, leading to specific stereoisomers. ucla.edu

Various catalysts are employed for this transformation, with platinum group metals being particularly effective. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for such hydrogenations. tcichemicals.com Homogeneous catalysts, such as Wilkinson's catalyst, also find application in these reactions. tcichemicals.com The choice of catalyst can influence the selectivity and efficiency of the hydrogenation process.

In the context of related cyclohexadiene systems, the partial hydrogenation of benzene to 1,3-cyclohexadiene has been achieved using Ru@Pt core-shell nanoparticles in an ionic liquid. ufrgs.br This highlights the potential for bimetallic catalysts to control the extent of hydrogenation and achieve specific products. While not directly studying 1,4-dimethyl-1,3-cyclohexadiene, this research suggests that similar catalytic systems could be tailored for its selective hydrogenation to either the corresponding cyclohexene or cyclohexane (B81311) derivatives.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, represents another important catalytic transformation of dienes. Low-valent iron catalysts ligated by iminopyridines have been shown to be effective for the 1,4-hydrosilylation of 1,3-dienes. acs.org These reactions are stereoselective, typically yielding (E)-alkene isomers. acs.org The mechanism is believed to involve the coordination of the diene to the iron center in an s-cis conformation. acs.org Although specific studies on 1,4-dimethyl-1,3-cyclohexadiene are not detailed, the general principles of these iron-catalyzed hydrosilylations are applicable.

Table 1: Catalysts for Hydrogenation and Hydrosilylation of Dienes

| Reaction | Catalyst Type | Specific Catalyst Example | Product Type | Reference |

| Hydrogenation | Heterogeneous | Palladium on Carbon (Pd/C) | Saturated Hydrocarbons | tcichemicals.com |

| Hydrogenation | Homogeneous | Wilkinson's Catalyst | Saturated Hydrocarbons | tcichemicals.com |

| Partial Hydrogenation | Bimetallic Nanoparticles | Ru@Pt Core-Shell NPs | Cyclohexenes | ufrgs.br |

| Hydrosilylation | Homogeneous (Iron-based) | Iminopyridine-ligated Low-valent Iron | Allylsilanes | acs.org |

Metal-Mediated Functionalization of Diene Scaffolds

The conjugated diene system of 1,3-cyclohexadiene, 1,4-dimethyl- serves as a versatile scaffold for various metal-mediated functionalization reactions. Transition metal complexes can coordinate to the diene in different fashions, leading to a rich and diverse chemistry.

Iron carbonyl complexes, for instance, readily react with 1,3-cyclohexadienes to form stable tricarbonyl(η⁴-diene)iron complexes. rsc.org This complexation effectively protects the diene moiety, allowing for subsequent chemical modifications on other parts of the molecule. The iron fragment can be removed later to regenerate the diene or a modified version of it. The synthesis of these iron complexes can be achieved efficiently through a 1-azabutadiene-catalyzed reaction with pentacarbonyliron. rsc.org

Palladium catalysts are also extensively used for the functionalization of 1,3-cyclohexadienes. dicp.ac.cnchemrxiv.org For example, a three-component carboamination of 1,3-cyclohexadiene with aryl iodides and anilines has been developed using a palladium catalyst with a specific phosphine (B1218219) ligand (Ming-Phos). dicp.ac.cn This reaction proceeds with high regio- and enantioselectivity to afford chiral cyclohexenylamines. dicp.ac.cn Mechanistic studies suggest a first-order dependence on both the palladium catalyst and the aniline concentration. dicp.ac.cn

Furthermore, low-valent iron catalysts have been utilized for the 1,4-hydrovinylation and hydroboration of 1,3-dienes, providing access to valuable 1,4-dienes and allylboronic esters. acs.org The selectivity of these reactions can often be controlled by modifying the steric properties of the ligands attached to the metal center. acs.org

Early transition metals from Groups 3A-5A also form highly reactive diene complexes. uwindsor.ca These complexes can adopt various coordination geometries, including η⁴-s-cis, η⁴-s-trans, and a bent η²-metallacyclo-3-pentene structure. uwindsor.ca These complexes undergo a range of regio- and stereoselective carbometalation reactions. uwindsor.ca

Table 2: Metal-Mediated Functionalization of 1,3-Dienes

| Metal | Ligand/Reagent | Reaction Type | Product | Reference |

| Iron | Pentacarbonyliron | Complexation | Tricarbonyl(η⁴-diene)iron complex | rsc.org |

| Palladium | Ming-Phos / Aryl iodide / Aniline | Carboamination | Chiral Cyclohexenylamines | dicp.ac.cn |

| Iron | Iminopyridine | Hydrovinylation | 1,4-Dienes | acs.org |

| Iron | Iminopyridine | Hydroboration | Allylboronic Esters | acs.org |

| Zirconium, Hafnium | Cyclopentadienyl | Carbometalation | Unsaturated Alcohols, Ketones | uwindsor.ca |

Electrophilic and Nucleophilic Addition Reactions

Halogenation Pathways and Aromatization Tendencies

The reaction of 1,3-cyclohexadiene, 1,4-dimethyl- with halogens, such as bromine (Br₂), leads to electrophilic addition across the conjugated double bonds. This can result in a mixture of 1,2- and 1,4-addition products. The formation of these products is influenced by the reaction conditions, particularly temperature. At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product. At higher temperatures, thermodynamic control prevails, leading to the more stable 1,4-addition product. The initial step involves the formation of a cyclic bromonium ion intermediate, which is then opened by the bromide ion.

A notable characteristic of cyclohexadiene systems is their tendency to aromatize. youtube.com The driving force for this is the formation of a highly stable aromatic ring. In the context of halogenation, the initial addition products can potentially undergo elimination of hydrogen halide (HX) to yield a substituted benzene derivative. For instance, subsequent treatment of the halogenated products with a base can facilitate this elimination and lead to the formation of p-xylene.

The aromatization of cyclohexadiene derivatives is a common synthetic strategy. For example, cyclohexadienals can be oxidized with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) to yield the corresponding benzaldehyde (B42025) derivatives. nih.gov While this specific example involves a cyclohexadienal, the underlying principle of aromatization as a thermodynamic driving force is broadly applicable to substituted cyclohexadienes like 1,4-dimethyl-1,3-cyclohexadiene.

Acid-Catalyzed Additions and Carbocationic Intermediates

The addition of protic acids, such as hydrogen halides (e.g., HBr), to 1,3-cyclohexadiene, 1,4-dimethyl- proceeds through the formation of a carbocationic intermediate. chegg.com The initial protonation of one of the double bonds leads to the formation of an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms.

The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the carbon atoms bearing the positive charge, resulting in a mixture of 1,2- and 1,4-addition products. The distribution of these products is dependent on the reaction conditions. Under kinetic control (low temperature), the product that is formed faster, typically the 1,2-addition product, predominates. chegg.com Under thermodynamic control (higher temperature), the more stable product, often the 1,4-addition product, is favored.

In related systems, acid-catalyzed reactions are well-documented. For instance, the reduction of quinones to catechols and hydroquinones using 1-methyl-1,4-cyclohexadiene (B1585077) can be catalyzed by trifluoroacetic acid. acs.orgnih.gov The mechanism in the presence of acid is proposed to involve a hydride transfer process. acs.orgnih.gov Furthermore, zeolite catalysts, which possess Brønsted acid sites, have been shown to catalyze the hydroamination of 1,3-cyclohexadiene with anilines. researchgate.net The reaction is believed to proceed through the activation of the alkene at the acid sites. researchgate.net These examples underscore the general reactivity of cyclohexadienes in the presence of acids and the central role of carbocationic intermediates in these transformations.

Table 3: Products of Electrophilic Addition to 1,4-Dimethyl-1,3-cyclohexadiene

| Reagent | Conditions | Major Product Type | Intermediate | Reference |

| Br₂ | Kinetic Control | 1,2-Addition | Cyclic Bromonium Ion | - |

| Br₂ | Thermodynamic Control | 1,4-Addition | Cyclic Bromonium Ion | - |

| HBr | Kinetic Control | 1,2-Addition | Allylic Carbocation | chegg.com |

| HBr | Thermodynamic Control | 1,4-Addition | Allylic Carbocation | chegg.com |

Advanced Spectroscopic and Spectrometric Analysis in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 1,3-cyclohexadiene (B119728), 1,4-dimethyl-, ¹H and ¹³C NMR spectra provide key information about the electronic environment of each proton and carbon atom, respectively.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov The carbon atoms of the methyl groups would have characteristic upfield chemical shifts, while the sp²-hybridized carbons of the double bonds would appear significantly downfield. The chemical shifts of the sp³-hybridized ring carbons would fall in an intermediate region.

Time-dependent NMR experiments can be employed to monitor reactions involving 1,4-dimethyl-1,3-cyclohexadiene. For instance, in a transfer hydrogenation reaction where the diene acts as a hydrogen donor, the disappearance of the diene's signals and the appearance of new signals corresponding to the hydrogenated product and the newly formed aromatic compound (p-cymene) can be tracked over time. rsc.org This allows for the determination of reaction kinetics and the identification of any intermediates that may be present in detectable concentrations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,3-Cyclohexadiene, 1,4-dimethyl-

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ | 1.6 - 1.8 | 20 - 25 |

| CH ₂ | 2.0 - 2.3 | 25 - 35 |

| =CH | 5.5 - 6.0 | 120 - 140 |

| =C -CH₃ | Not Applicable | 130 - 145 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared and Raman Spectroscopic Insights into Bonding, Conformation, and Reaction Intermediates

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and conformation of molecules. paint.org For 1,4-dimethyl-1,3-cyclohexadiene, these techniques can be used to identify characteristic vibrational modes associated with its functional groups.

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups, as well as for the olefinic C-H bonds. The C=C stretching vibrations of the conjugated diene system would also be prominent. The fingerprint region of the spectrum would contain a complex pattern of bending and other vibrational modes that are unique to the molecule's structure. While a full analysis of the vibrational spectra of 1,4-dimethyl-1,3-cyclohexadiene is not available, data for related compounds like 2,5-dimethyl-hexa-2,4-diene can provide insights. elte.hu

Raman spectroscopy offers complementary information. Due to the polarizability of the C=C bonds, the symmetric stretching vibration of the conjugated diene system is expected to be particularly strong in the Raman spectrum. This can be a useful diagnostic tool for identifying and studying conjugated systems.

In the context of reaction monitoring, changes in the vibrational spectra can signal the formation of intermediates or products. For example, during a ring-opening reaction, the disappearance of the characteristic diene vibrations and the appearance of new bands corresponding to a triene system would provide direct evidence for the transformation.

Table 2: Key Vibrational Modes for 1,3-Cyclohexadiene, 1,4-dimethyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| =C-H Stretch | 3100 - 3000 | IR, Raman |

| C-H Stretch (CH₃, CH₂) | 3000 - 2850 | IR, Raman |

| C=C Stretch (conjugated) | 1650 - 1600 | IR, Raman (strong) |

| CH₂ Bend | ~1465 | IR |

| CH₃ Bend | ~1450, ~1375 | IR |

Mass Spectrometric Techniques for Ionization, Fragmentation, and Reaction Product Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 1,4-dimethyl-1,3-cyclohexadiene (C₈H₁₂), the molecular ion peak in the mass spectrum would be observed at a mass-to-charge ratio (m/z) of 108. nist.gov

Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation. The fragmentation of cyclic dienes like 1,4-dimethyl-1,3-cyclohexadiene can be complex. However, characteristic fragmentation patterns for terpenes and related compounds often involve retro-Diels-Alder reactions and the loss of small neutral molecules or radicals. nih.govresearchgate.net For instance, the loss of a methyl group (CH₃•, 15 Da) would result in a fragment ion at m/z 93.

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing complex mixtures. mdpi.com This technique would allow for the separation of 1,4-dimethyl-1,3-cyclohexadiene from other components in a reaction mixture, followed by its identification based on its mass spectrum. nih.gov Softer ionization techniques, such as chemical ionization (CI), can be used to minimize fragmentation and provide a more prominent molecular ion peak, which is particularly useful for confirming the molecular weight of the compound. shimadzu.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. rsc.org This is a powerful tool for distinguishing between compounds with the same nominal mass but different chemical formulas.

Table 3: Potential Fragment Ions in the Mass Spectrum of 1,3-Cyclohexadiene, 1,4-dimethyl-

| Fragment Ion | m/z | Possible Neutral Loss |

| [C₈H₁₂]⁺• | 108 | - |

| [C₇H₉]⁺ | 93 | CH₃• |

| [C₆H₇]⁺ | 79 | C₂H₅• |

| [C₆H₅]⁺ | 77 | C₂H₇• |

Note: This table presents hypothetical fragmentation based on common fragmentation pathways for similar compounds.

Ultrafast Spectroscopy for Real-time Reaction Monitoring and Nonadiabatic Dynamics

Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) timescales, are essential for studying the real-time dynamics of chemical reactions. The photochemical ring-opening of 1,3-cyclohexadiene and its derivatives is a classic example studied using these methods. acs.orgnih.govrsc.org

Upon photoexcitation, 1,3-cyclohexadiene undergoes an electrocyclic ring-opening reaction to form 1,3,5-hexatriene (B1211904). kyoto-u.ac.jpnih.gov This process is incredibly fast, occurring on a sub-picosecond timescale. researchgate.netresearchgate.net Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved photoelectron spectroscopy, can follow the evolution of the molecule from the initially excited state through conical intersections to the final product. nih.govrsc.orgacs.org

For 1,4-dimethyl-1,3-cyclohexadiene, ultrafast spectroscopy could be used to investigate how the methyl substituents influence the dynamics of the ring-opening reaction. The methyl groups could potentially alter the potential energy surfaces of the excited states and the conical intersections, thereby affecting the reaction rate and the quantum yield of the product. acs.org By probing the transient species formed during the reaction, researchers can gain a detailed understanding of the reaction mechanism, including the role of nonadiabatic transitions between different electronic states. mit.edu

Computational and Theoretical Chemistry of 1,3 Cyclohexadiene, 1,4 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetics of 1,3-cyclohexadiene (B119728), 1,4-dimethyl-. These calculations provide a quantitative description of the molecule's stability and electronic properties. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), and Density Functional Theory (DFT) are employed to determine various energetic and structural parameters.

A typical workflow for these calculations involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm it as a true minimum and to obtain thermodynamic data. arxiv.orgrsc.org The electronic energy (Eelec), zero-point vibrational energy (ZPVE), and thermal corrections are computed to yield the total enthalpy (H) and Gibbs free energy (G) of the molecule. researchgate.net These values are crucial for predicting the thermodynamic feasibility of reactions involving this diene.

Illustrative Energetic Properties of a Substituted Cyclohexadiene

| Parameter | Description | Illustrative Value |

| Electronic Energy (Eelec) | The energy of the electrons and fixed nuclei. | Varies with computational method |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 K. | ~80-90 kcal/mol |

| Enthalpy (H) | The sum of the internal energy and the product of pressure and volume. | Varies with temperature |

| Gibbs Free Energy (G) | The energy available to do useful work. | Varies with temperature |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual calculated values would depend on the specific level of theory and basis set used.

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined. For 1,3-cyclohexadiene, 1,4-dimethyl-, an electron-donating alkyl-substituted diene, the HOMO energy is expected to be relatively high, influencing its reactivity in reactions like the Diels-Alder reaction. ucalgary.ca

Density Functional Theory (DFT) Applications for Reaction Profiles and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational tool for investigating the reaction mechanisms of organic molecules, including the reactions of 1,3-cyclohexadiene, 1,4-dimethyl-. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), provide a good balance between computational cost and accuracy for studying reaction profiles and transition states. acs.orgrsc.org

For reactions such as the Diels-Alder reaction, DFT calculations can map out the entire potential energy surface, identifying the reactants, transition states, intermediates, and products. researchgate.net The analysis of the transition state geometry provides insights into the synchronicity of bond formation. acs.org For a substituted diene like 1,3-cyclohexadiene, 1,4-dimethyl-, the methyl groups can influence the stereoselectivity (endo/exo selectivity) and regioselectivity of the cycloaddition. nih.gov

The activation energy (ΔE‡) and the reaction energy (ΔEr) are key parameters obtained from these calculations, which help in predicting the kinetics and thermodynamics of the reaction. mdpi.com The distortion/interaction model can be applied to understand how the substituents affect the reactivity by analyzing the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. acs.org

Illustrative DFT-Calculated Activation Energies for Diels-Alder Reactions of Substituted Cyclohexadienes

| Reactants | Dienophile | Activation Energy (kcal/mol) |

| 1,3-Cyclohexadiene | Ethylene | ~25-30 |

| 1,3-Cyclohexadiene | Maleic Anhydride | ~15-20 |

| Substituted Cyclohexadiene | Acrolein | ~20-25 |

Note: These are typical ranges of activation energies and can vary based on the specific substituents, dienophile, and computational method.

Ab Initio and Multireference Methods for Excited State Dynamics and Conical Intersections

The photochemical behavior of 1,3-cyclohexadiene, 1,4-dimethyl- is governed by its excited-state dynamics, which often involve non-adiabatic transitions through conical intersections (CIs). ucm.es Ab initio methods, particularly multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are essential for accurately describing the potential energy surfaces of the ground and excited states, as well as the regions where these surfaces cross. acs.org

Upon photoexcitation, 1,3-cyclohexadiene and its derivatives can undergo electrocyclic ring-opening to form a corresponding 1,3,5-hexatriene (B1211904). The presence of methyl groups on the cyclohexadiene ring can significantly influence the excited-state lifetime and the branching ratios between different decay pathways. ucm.es These substituent effects can be both inertial, due to the increased mass, and electronic, due to the electron-donating nature of the methyl groups, which can alter the topography of the potential energy surfaces and the location of conical intersections. ucm.esresearchgate.net

The study of CIs is crucial as they act as funnels for rapid, radiationless decay from an excited electronic state back to the ground state. aip.orgnih.govaip.orgosti.govnih.gov The geometry and energetics of these CIs determine the outcome of the photochemical reaction. Theoretical models can predict the structure of these intersections and how substituents can steer the molecule towards specific reaction products. aip.orgnih.govaip.org

Molecular Dynamics Simulations of Conformational Landscapes and Reactive Trajectories

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and reactive trajectories of 1,3-cyclohexadiene, 1,4-dimethyl- over time. acs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior, including conformational changes and the initial stages of chemical reactions.

The half-chair is the most stable conformation for the cyclohexene (B86901) ring system. For 1,4-disubstituted cyclohexadienes, different chair-like conformers are possible, and their relative stabilities and the energy barriers for their interconversion can be determined through conformational analysis using MD simulations or other computational methods. youtube.comlibretexts.orgsapub.orgyoutube.com The substituents can adopt either axial-like or equatorial-like positions, and their preferred orientation is influenced by steric interactions.

Reactive MD simulations, often coupled with quantum mechanical calculations (QM/MM or ab initio MD), can be used to simulate the actual process of a chemical reaction. nih.gov These simulations can trace the path of the reactants as they approach each other, pass through the transition state, and form the products. This provides a time-resolved view of the reaction, revealing details about the synchronicity of bond-forming and bond-breaking events and the role of dynamic effects in the reaction mechanism. acs.orgnih.gov

Isomerization and Rearrangement Processes of Cyclohexadiene Systems

Thermal Isomerization Between 1,3- and 1,4-Cyclohexadiene (B1204751) Isomers

The thermal isomerization of 1,3-cyclohexadienes is a classic example of a pericyclic reaction, specifically a sigmatropic rearrangement. wikipedia.org In these uncatalyzed, intramolecular reactions, a sigma (σ) bond migrates across a conjugated π-electron system. wikipedia.org For 1,3-cyclohexadiene (B119728) and its derivatives, the most common thermal process is a stereoelectronics.orgyoutube.com-sigmatropic hydrogen shift. nih.govlibretexts.org

This rearrangement involves the movement of a hydrogen atom from a saturated carbon at the 5-position to the terminal carbon of the diene system. The Woodward-Hoffmann rules predict that a thermal stereoelectronics.orgyoutube.com-sigmatropic shift will proceed via a suprafacial pathway, where the migrating atom remains on the same face of the π system throughout the process. stereoelectronics.org This is a thermally allowed and common reaction for 1,3-cyclohexadienes as it involves a 6-electron transition state (4 π electrons from the diene and 2 σ electrons from the C-H bond). libretexts.org

For 1,4-dimethyl-1,3-cyclohexadiene, a thermal stereoelectronics.orgyoutube.com-hydrogen shift would lead to an equilibrium mixture of isomers. The migration of a hydrogen atom from the C-6 position to the C-1 position would result in the formation of 1,6-dimethyl-1,3-cyclohexadiene. Similarly, a shift from C-6 to C-3 is also conceivable, though the initial structure is 1,4-dimethylated. A more relevant pathway involves the isomerization of related isomers. For instance, heating 5,6-dimethyl-1,3-cyclohexadiene would likely produce a mixture including 1,2-dimethyl- and 2,3-dimethyl-1,3-cyclohexadiene (B54767) through successive stereoelectronics.orgyoutube.com-hydrogen shifts.

The rate and equilibrium position of these isomerizations are influenced by the substitution pattern on the cyclohexadiene ring. Methyl groups can affect the stability of the diene isomers and the transition states of the hydrogen shifts. Density functional theory (DFT) calculations on unsubstituted 1,3-cyclohexadiene have shown a single transition structure for the stereoelectronics.orgyoutube.com hydrogen shift that connects the two enantiomeric conformers. nih.gov The presence of methyl groups, as in 1,4-dimethyl-1,3-cyclohexadiene, would introduce additional complexity and potentially multiple competing rearrangement pathways.

| Thermal Rearrangement Type | Description | Applicability to Dimethyl-1,3-cyclohexadiene |

| stereoelectronics.orgyoutube.com-Sigmatropic H-Shift | A thermally allowed pericyclic reaction where a hydrogen atom migrates across a five-atom (diene) system. It proceeds suprafacially. stereoelectronics.orglibretexts.org | This is the principal thermal pathway. It would lead to the interconversion of various dimethyl-1,3-cyclohexadiene isomers by shifting allylic hydrogens. |

| wikipedia.orgstereoelectronics.org-Sigmatropic H-Shift | Thermally forbidden to occur suprafacially. It requires a high-energy antarafacial migration or proceeds photochemically. stereoelectronics.org | This pathway is not expected to be significant under thermal conditions for 1,4-dimethyl-1,3-cyclohexadiene. |

| Dimerization | At higher temperatures, 1,3-cyclohexadienes can undergo Diels-Alder dimerization. scilit.com | 1,4-dimethyl-1,3-cyclohexadiene could potentially dimerize, although this is a bimolecular reaction competing with the unimolecular isomerization. |

Catalyzed Isomerization Pathways and Selectivity Control

The isomerization of cyclohexadienes can be effectively promoted and controlled using catalysts, which can offer alternative, lower-energy pathways compared to thermal rearrangements. These catalyzed processes can be broadly categorized into acid-catalyzed and metal-catalyzed reactions.

Acid-Catalyzed Isomerization: Protic or Lewis acids can catalyze the isomerization of dienes through the formation of carbocation intermediates. For 1,4-dimethyl-1,3-cyclohexadiene, protonation at one of the double bonds would generate a resonance-stabilized allylic carbocation. Subsequent deprotonation at a different position can lead to a variety of isomeric dienes. The position of the double bonds in the final product is often dictated by thermodynamic stability, with more substituted (Zaitsev-like) double bonds being favored. For example, acid treatment could facilitate the conversion of 1,4-dimethyl-1,3-cyclohexadiene into more stable isomers like 1,2-dimethyl-1,3-cyclohexadiene or exocyclic methylene (B1212753) isomers.

Transition Metal-Catalyzed Isomerization: A wide range of transition metal complexes, particularly those of iron, rhodium, and gold, are known to catalyze the isomerization and other transformations of dienes. nih.govacs.org These catalysts can operate through several mechanisms, including the formation of π-allyl or π-diene metal complexes.

For instance, low-valent iron catalysts with iminopyridine ligands have been shown to be effective for various 1,4-addition reactions to 1,3-dienes, which proceed via metal-hydride intermediates. acs.org Such catalysts could potentially mediate the isomerization of 1,4-dimethyl-1,3-cyclohexadiene by a sequence of migratory insertion and β-hydride elimination steps, shuttling hydrogens to different positions and thus shifting the double bonds. The steric and electronic properties of the ligands on the metal center are crucial for controlling the selectivity of these reactions, allowing for the preferential formation of one isomer over others. nih.gov

| Catalyst Type | Mechanism | Potential Outcome for 1,4-dimethyl-1,3-cyclohexadiene |

| Acid (e.g., H₂SO₄, AlCl₃) | Formation of allylic carbocation intermediates. | Isomerization to a thermodynamically stable mixture of dimethylcyclohexadiene isomers. |

| Iron Catalysts | Formation of π-allyl or π-diene complexes; hydride transfer. acs.org | Controlled isomerization to specific isomers depending on ligand design. |

| Rhodium/Gold Catalysts | Formation of metal-carbene or vinyl metal intermediates. nih.gov | Can lead to cycloaddition or rearrangement products in addition to simple isomerization. |

Valence Isomerization Studies and Equilibria

Valence isomerization involves the reorganization of σ and π bonds, leading to isomers with different connectivity, often with a change in the ring structure itself. These are distinct from positional isomers formed through hydrogen shifts. For the cyclohexadiene system, a classic valence isomerization is the [2+2] electrocyclic reaction that interconverts a 1,3-cyclohexadiene and a bicyclo[2.2.0]hexene derivative.

This specific isomerization is typically a photochemical process. Under thermal conditions, the reverse reaction (ring-opening of the bicyclo[2.2.0]hexene) is favored. For 1,4-dimethyl-1,3-cyclohexadiene, a photochemical irradiation could potentially lead to the formation of 1,4-dimethylbicyclo[2.2.0]hex-2-ene. The equilibrium between these valence isomers is highly dependent on the conditions (thermal vs. photochemical) and the substitution pattern, which affects the relative strain and stability of the monocyclic and bicyclic forms.

While detailed studies on the valence isomerization of 1,4-dimethyl-1,3-cyclohexadiene are not widely reported, research on related systems provides a framework for understanding these processes. For example, studies on the valence isomerization of 1,3-diphosphacyclobutane-2,4-diyls have demonstrated the photochemical ring closure to a bicyclic structure, which can then be thermally converted to a different isomer. nih.gov This highlights the general principle of accessing strained bicyclic systems from cyclic dienes via photochemical means and their subsequent thermal rearrangements.

Stereochemical Implications of Isomerization Processes

Isomerization reactions of substituted cyclohexadienes have important stereochemical consequences, as they can create or destroy stereocenters.

In the context of the thermal stereoelectronics.orgyoutube.com-sigmatropic hydrogen shift, the reaction is stereospecific. The suprafacial nature of the shift means that the hydrogen atom is delivered to the same face of the diene system from which it departed. stereoelectronics.org If the migration of a hydrogen atom from a methylene group (C-6) in a precursor to 1,4-dimethyl-1,3-cyclohexadiene were to create a new stereocenter at that carbon, its configuration would be determined by the conformation of the ring during the transition state.

For catalyzed isomerizations, the stereochemical outcome is dependent on the catalyst and mechanism. In acid-catalyzed reactions that proceed through planar carbocation intermediates, any pre-existing stereochemical information at the reacting centers can be lost, often leading to a racemic or diastereomeric mixture of products. In contrast, transition metal-catalyzed reactions can be highly stereoselective or stereospecific. Chiral ligands on the metal catalyst can induce asymmetry, leading to the formation of one enantiomer in excess (enantioselective catalysis).

Furthermore, the isomerization process itself can be used to interconvert diastereomers. For example, if two diastereomeric dimethylcyclohexadienes are in equilibrium via a reversible isomerization pathway, it might be possible to favor the formation of the thermodynamically more stable diastereomer. The conformational properties of the dimethyl-substituted cyclohexane (B81311) ring play a crucial role here, with chair-like conformations and the preference for bulky methyl groups to occupy equatorial positions influencing the relative stabilities of isomers and transition states. youtube.com

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Building Blocks for Complex Organic Architectures (e.g., Bicyclo[2.2.2]octanes)

The primary reactivity of 1,4-dimethyl-1,3-cyclohexadiene lies in its function as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. This reaction provides a direct route to the bicyclo[2.2.2]octane framework, a rigid and sterically defined scaffold present in numerous natural products and pharmacologically active molecules.

The diene component in a Diels-Alder reaction must adopt an s-cis conformation for the reaction to proceed. libretexts.org 1,4-Dimethyl-1,3-cyclohexadiene is locked in this required s-cis conformation, making it a highly reactive diene. libretexts.org Furthermore, the reactivity of the diene is enhanced by the presence of electron-donating groups. youtube.com The two methyl groups on the diene framework of 1,4-dimethyl-1,3-cyclohexadiene are electron-donating, thereby increasing the energy of the highest occupied molecular orbital (HOMO) of the diene and accelerating its reaction with electron-deficient dienophiles. youtube.com

Studies on similar substituted 1,3-cyclohexadienes have demonstrated their efficacy in Diels-Alder reactions. For instance, the reaction of 1-methyl-4-isopropylcyclohexa-1,3-diene with 1,4-benzoquinone (B44022) has been shown to be significantly accelerated in aqueous media, highlighting the reactivity of 1,4-disubstituted cyclohexadienes. nih.gov Given these principles, 1,4-dimethyl-1,3-cyclohexadiene is an excellent candidate for constructing bicyclo[2.2.2]octane systems with predictable stereochemistry, which can then be further elaborated into more complex molecular architectures.

Strategic Intermediates in Total Synthesis of Complex Molecules

The construction of nitrogen-containing heterocyclic rings is a central theme in the total synthesis of alkaloids and other bioactive natural products. The aza-Diels-Alder reaction, where either the diene or dienophile contains a nitrogen atom, is a key strategy for assembling these frameworks. rsc.org

1,4-Dimethyl-1,3-cyclohexadiene can serve as the four-carbon component in cycloadditions with imines (dienophiles), which can be generated in situ. For example, the reaction of a diene with an imine, such as one formed from formaldehyde (B43269) and an amine, can produce tetrahydropyridine (B1245486) derivatives. acs.org The steric and electronic properties of the diene have a significant impact on the efficiency of this transformation. acs.org The electron-rich nature of 1,4-dimethyl-1,3-cyclohexadiene makes it a suitable partner for reactions with electron-deficient iminium ions, which would be a key step in a synthetic sequence. This approach allows for the rapid assembly of substituted piperidine (B6355638) cores, which are ubiquitous in natural products. Although specific applications in completed total syntheses are not extensively documented, the potential of this diene as a strategic intermediate for accessing complex nitrogenous compounds is clear. rsc.orgacs.org

Role in Polymerization and Oligomerization Chemistry

The conjugated double bonds of 1,4-dimethyl-1,3-cyclohexadiene make it a suitable monomer for addition polymerization. The polymerization of its parent compound, 1,3-cyclohexadiene (B119728) (CHD), has been studied under various conditions, providing insight into the expected behavior of the dimethylated derivative.

Anionic polymerization of CHD initiated by alkyllithium compounds can lead to polymers with controlled molecular weight and narrow molecular weight distributions, particularly when polar additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are used. acs.orgacs.org These additives prevent side reactions, such as chain transfer to the monomer, which can limit the molecular weight of the resulting polymer. dtic.mil The polymerization can proceed via either 1,2- or 1,4-addition, leading to different polymer microstructures and properties. The choice of initiator and solvent system can influence this ratio. acs.org For 1,4-dimethyl-1,3-cyclohexadiene, the presence of the methyl groups would be expected to influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility, due to steric effects and changes in chain mobility.

Cationic polymerization of CHD has also been demonstrated to produce polymers with exclusively 1,4-microstructure. This method allows for the creation of new copolymers by reacting CHD with other monomers like styrene. The resulting polymers, which retain a double bond in each repeat unit, can be further functionalized, for example, through epoxidation. The principles of this cationic polymerization would be applicable to 1,4-dimethyl-1,3-cyclohexadiene, offering a pathway to novel functional materials.

| Polymerization Method | Initiator/Catalyst System (Example for parent CHD) | Expected Polymer Microstructure | Potential Influence of 1,4-Dimethyl Groups |

| Anionic Polymerization | n-BuLi / TMEDA | Mixture of 1,2- and 1,4-units acs.org | Altered propagation rate; modified polymer properties (e.g., Tg, solubility) |

| Cationic Polymerization | Half-sandwich rare earth metal catalysts | Exclusively 1,4-units | Increased reactivity due to electron-donating CH3 groups |

Functionalization of Aromatic and Heterocyclic Scaffolds via Cyclohexadiene Intermediates

Cyclohexadiene derivatives can be key intermediates in reactions that functionalize aromatic compounds through dearomatization processes. nih.gov Aromatic compounds are typically stable and resistant to addition reactions, but under certain conditions, they can be converted into less aromatic cyclohexadiene systems, which are then more amenable to further functionalization.

One conceptual strategy involves the dearomatization of a readily available aromatic compound, such as p-xylene, to generate 1,4-dimethyl-1,3-cyclohexadiene or its isomer. This diene can then be used in subsequent reactions, effectively acting as a functionalized surrogate of the original arene. For instance, palladium-catalyzed dearomative difunctionalization of naphthalenes has been developed by treating the aromatic ring as a formal conjugated diene. rsc.org A similar strategy could provide access to functionalized spirocyclic or fused ring systems starting from simple aromatic precursors via a 1,4-dimethyl-1,3-cyclohexadiene intermediate.

Furthermore, the formation of heterocyclic scaffolds, as discussed in the context of the aza-Diels-Alder reaction, represents a powerful method of building complex functionality. The reaction of 1,4-dimethyl-1,3-cyclohexadiene with an imine creates a new heterocyclic ring system (a tetrahydropyridine), which is a significant structural transformation starting from a simple carbocyclic diene. rsc.orgacs.org

Future Research Directions and Emerging Trends for 1,3 Cyclohexadiene, 1,4 Dimethyl

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

Future research into the synthesis of 1,3-Cyclohexadiene (B119728), 1,4-dimethyl- and its derivatives will likely focus on the design of innovative catalytic systems that offer superior control over selectivity while adhering to the principles of green chemistry. A significant area of interest is the development of catalysts that can facilitate the asymmetric synthesis of chiral derivatives of 1,3-Cyclohexadiene, 1,4-dimethyl-. For instance, research on related compounds like 1,4-cyclohexadiene (B1204751) has demonstrated the potential of chiral dirhodium(II) carboxylate catalysts for asymmetric intermolecular C–H insertion reactions. nih.govnih.gov The application of similar chiral catalysts to reactions involving 1,3-Cyclohexadiene, 1,4-dimethyl- could open pathways to enantiomerically pure products, which are of significant interest in the pharmaceutical and fine chemical industries.

Furthermore, the pursuit of sustainability will drive the exploration of catalysts based on earth-abundant and non-toxic metals. While precious metals like rhodium and palladium have shown efficacy in various transformations of cyclohexadienes, the focus is shifting towards more sustainable alternatives. nih.govacs.org Iron-based catalysts, for example, have been investigated for the 1,4-functionalization of 1,3-dienes and could be adapted for selective transformations of 1,3-Cyclohexadiene, 1,4-dimethyl-. acs.org

The table below summarizes examples of catalytic systems that have been explored for related cyclohexadiene compounds, suggesting potential avenues for the development of catalysts for 1,3-Cyclohexadiene, 1,4-dimethyl-.

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Chiral Dirhodium(II) Carboxylates | Asymmetric C-H Insertion | 1,4-Cyclohexadiene | Production of C-H insertion products with enantioselectivities up to 86% ee. nih.govnih.gov |

| Iron(iminopyridine) Complexes | 1,4-Hydrovinylation | 1,3-Dienes | Selective formation of (E)-alkene isomers. acs.org |

| Rh(I) Complexes | [2+2+2] Cyclization | Diyne-enone substrates | Formation of highly substituted cyclohexadienes. nih.gov |

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

Beyond traditional synthetic methods, future research is expected to delve into unconventional routes for the synthesis of 1,3-Cyclohexadiene, 1,4-dimethyl-. One promising area is the use of transition metal-catalyzed [2+2+2] cyclizations to construct the highly substituted cyclohexadiene core. nih.gov This methodology allows for the creation of complex and densely functionalized scaffolds that would be challenging to access through conventional means. nih.gov

In line with the principles of green chemistry, the development of synthetic pathways that utilize renewable feedstocks and minimize waste is a key priority. For instance, methods for synthesizing 1,3-cyclohexadiene from plant oils have been reported, involving a key isomerization step from 1,4-cyclohexadiene. nih.gov Applying similar strategies to produce 1,3-Cyclohexadiene, 1,4-dimethyl- from renewable sources would be a significant step towards a more sustainable chemical industry. Another green approach involves the use of substituted cyclohexa-1,4-dienes as stable and easy-to-handle surrogates for hazardous reagents in various chemical transformations. researchgate.net

The following table highlights some unconventional and green synthetic approaches that could be adapted for the synthesis of 1,3-Cyclohexadiene, 1,4-dimethyl-.

| Synthetic Approach | Description | Potential Advantage |

| [2+2+2] Cycloadditions | Rhodium-catalyzed cyclization of diyne-enone substrates to form highly substituted cyclohexadienes. nih.gov | Access to complex molecular architectures. nih.gov |

| Isomerization of Renewable Feedstocks | Isomerization of 1,4-cyclohexadiene derivatives obtained from plant oils to the corresponding 1,3-dienes. | Utilization of sustainable starting materials. |

| Use of Synthetic Surrogates | Employing substituted cyclohexa-1,4-dienes as safe and convenient alternatives to hazardous reagents. researchgate.net | Improved safety and handling in chemical processes. researchgate.net |

| Organocatalysis | Metal-free catalytic reductions using dihydropyridines as reducing agents, mimicking nature's NADH co-factor. rsc.org | Avoidance of toxic and expensive metal catalysts. rsc.org |

Integration of Advanced Characterization Techniques with In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of 1,3-Cyclohexadiene, 1,4-dimethyl- is crucial for process optimization and the development of more efficient catalytic systems. Future research will increasingly rely on the integration of advanced characterization techniques with in situ reaction monitoring. Techniques such as in situ Raman spectroscopy can provide real-time information on the evolution of reactants, intermediates, and products within a reaction mixture. acs.org This allows for a detailed investigation of reaction pathways and the identification of transient species that would be difficult to observe using traditional analytical methods.

The application of such in situ techniques to the study of reactions involving 1,3-Cyclohexadiene, 1,4-dimethyl- would provide invaluable data for optimizing reaction conditions, improving yields, and enhancing selectivity. For example, monitoring the catalytic dehydrogenation of a precursor to 1,3-Cyclohexadiene, 1,4-dimethyl- could reveal the rate-determining steps and help in the design of more active and stable catalysts.

Synergistic Coupling of Theoretical Predictions and Experimental Validation in Reactive Systems

The synergy between theoretical calculations and experimental studies is a powerful tool for accelerating the discovery and development of new chemical reactions and catalysts. In the context of 1,3-Cyclohexadiene, 1,4-dimethyl-, Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the reactivity and selectivity of different isomers, and rationalize the role of catalysts. rsc.orgrsc.org For example, DFT studies on the Diels-Alder reaction of the parent 1,3-cyclohexadiene have provided insights into the transition states and energy barriers of the reaction. acs.org

Future research will likely see a greater emphasis on the integrated use of computational modeling and experimental validation. For instance, computational fluid dynamics (CFD) can be used to model and optimize reactor design and operating conditions for the synthesis of 1,3-Cyclohexadiene, 1,4-dimethyl-, particularly for scaling up processes from the laboratory to an industrial scale. ufrj.brnih.govnih.gov By combining the predictive power of theoretical models with the empirical evidence from well-designed experiments, researchers can more efficiently explore the vast parameter space of chemical reactions and develop more robust and efficient synthetic processes. This integrated approach will be instrumental in unlocking the full potential of 1,3-Cyclohexadiene, 1,4-dimethyl- as a versatile building block in organic synthesis.

Q & A

Q. How do conflicting reports on poly(1,3-cyclohexadiene) Tg values relate to polymerization conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.